molecular formula C22H13NO4 B038804 (6-Nitrobenzo[a]pyren-7-yl) acetate CAS No. 119087-37-5

(6-Nitrobenzo[a]pyren-7-yl) acetate

Cat. No. B038804
M. Wt: 355.3 g/mol
InChI Key: OLSYDJUQRUQUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Nitrobenzo[a]pyren-7-yl) acetate, also known as NBP, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBP is a nitroaromatic compound that is structurally similar to polycyclic aromatic hydrocarbons (PAHs), which are known to be carcinogenic. However, unlike PAHs, NBP has been found to exhibit anti-cancer properties, making it a promising candidate for cancer research.

Mechanism Of Action

The exact mechanism of action of (6-Nitrobenzo[a]pyren-7-yl) acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are known to induce apoptosis in cancer cells, and (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to increase ROS levels in cancer cells. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to have other biochemical and physiological effects. (6-Nitrobenzo[a]pyren-7-yl) acetate has been shown to have antioxidant properties, which can help protect cells from oxidative damage. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (6-Nitrobenzo[a]pyren-7-yl) acetate in lab experiments is its anti-cancer properties. (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using (6-Nitrobenzo[a]pyren-7-yl) acetate is its potential toxicity. (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to be toxic to normal cells at high concentrations, so care must be taken when using (6-Nitrobenzo[a]pyren-7-yl) acetate in lab experiments.

Future Directions

There are several future directions for research involving (6-Nitrobenzo[a]pyren-7-yl) acetate. One area of research is the development of (6-Nitrobenzo[a]pyren-7-yl) acetate-based drugs for cancer treatment. (6-Nitrobenzo[a]pyren-7-yl) acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of research is the development of (6-Nitrobenzo[a]pyren-7-yl) acetate analogs with improved anti-cancer properties and reduced toxicity. Finally, (6-Nitrobenzo[a]pyren-7-yl) acetate could also be used in combination with other anti-cancer drugs to enhance their effectiveness.

Synthesis Methods

The synthesis of (6-Nitrobenzo[a]pyren-7-yl) acetate involves the reaction of 6-nitrobenzo[a]pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of (6-Nitrobenzo[a]pyren-7-yl) acetate as a yellow crystalline solid.

Scientific Research Applications

(6-Nitrobenzo[a]pyren-7-yl) acetate has been extensively studied for its anti-cancer properties. Research has shown that (6-Nitrobenzo[a]pyren-7-yl) acetate can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.

properties

CAS RN

119087-37-5

Product Name

(6-Nitrobenzo[a]pyren-7-yl) acetate

Molecular Formula

C22H13NO4

Molecular Weight

355.3 g/mol

IUPAC Name

(6-nitrobenzo[a]pyren-7-yl) acetate

InChI

InChI=1S/C22H13NO4/c1-12(24)27-18-7-3-6-15-16-10-8-13-4-2-5-14-9-11-17(20(16)19(13)14)22(21(15)18)23(25)26/h2-11H,1H3

InChI Key

OLSYDJUQRUQUFT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-]

synonyms

6-Nitrobenzo(a)pyren-7-ol acetate (ester)

Origin of Product

United States

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